![molecular formula C7H5IN2O B2478895 6-Iodobenzo[d]isoxazol-3-amine CAS No. 1260902-18-8](/img/structure/B2478895.png)

6-Iodobenzo[d]isoxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

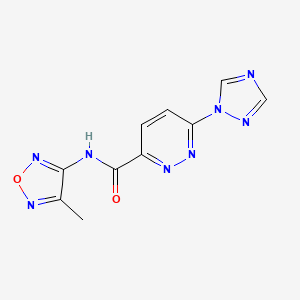

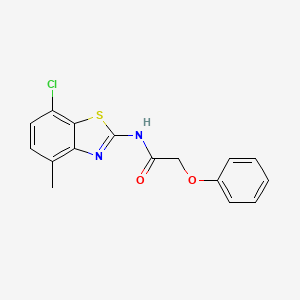

6-Iodobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 . It is an off-white solid .

Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which 6-Iodobenzo[d]isoxazol-3-amine belongs, has been studied extensively. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach uses the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular structure of 6-Iodobenzo[d]isoxazol-3-amine consists of a benzene ring fused with an isoxazole ring, which contains an oxygen atom and a nitrogen atom. The benzene ring is substituted at the 6-position with an iodine atom .Chemical Reactions Analysis

Isoxazoles, including 6-Iodobenzo[d]isoxazol-3-amine, are known for their synthetic utility. The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds through a series of transformations .Physical And Chemical Properties Analysis

6-Iodobenzo[d]isoxazol-3-amine is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

A study by Bastrakov et al. (2009) demonstrates the selective amination of 3-R-4,6-dinitrobenzo[d]isoxazoles, leading to the synthesis of tricyclic heteroaromatic systems, including isoxazolo[5,4-e]benzofuroxan. This research highlights the potential of 6-Iodobenzo[d]isoxazol-3-amine in the development of new heterocyclic compounds (Bastrakov et al., 2009).

Chemiluminescence Derivatization in Liquid Chromatography

6-Isothiocyanatobenzo[g]phthalazine-1,4(2H,3H)-dione, a derivative of 6-Iodobenzo[d]isoxazol-3-amine, has been used as a chemiluminescence derivatization reagent for amines in liquid chromatography. This application, investigated by Ishida et al. (1995), emphasizes the utility of the compound in analytical chemistry, particularly in enhancing detection sensitivity (Ishida et al., 1995).

Development of Pharmaceutical Intermediates

Khedkar et al. (2012) explored the use of a polymer-supported palladium–N-heterocyclic carbene complex for the carbonylative cyclization of o-iodobenzoic acid with primary amines. This process, involving compounds related to 6-Iodobenzo[d]isoxazol-3-amine, is significant for synthesizing N-substituted phthalimides, which are valuable intermediates in pharmaceutical synthesis (Khedkar et al., 2012).

Advancements in Organic Synthesis Techniques

The research by Nicolaou et al. (2004) using o-iodoxybenzoic acid (a related compound) showcases advancements in organic synthesis techniques, particularly in the dehydrogenation of amines and the oxidative cleavage of dithioacetals and dithioketals. Such studies expand the understanding and application of 6-Iodobenzo[d]isoxazol-3-amine in creating a range of synthetic intermediates under mild conditions (Nicolaou et al., 2004).

Mecanismo De Acción

While the specific mechanism of action for 6-Iodobenzo[d]isoxazol-3-amine is not mentioned in the search results, isoxazoles have been studied for their biological activity. For instance, some isoxazoles have been found to inhibit acetylcholinesterase, a common treatment target for early stages of Alzheimer’s disease .

Direcciones Futuras

Propiedades

IUPAC Name |

6-iodo-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBCXMCTHANKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)ON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodobenzo[d]isoxazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)

![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2478818.png)

![N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2478823.png)

![2-[4,8-Dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetic acid](/img/structure/B2478829.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2478834.png)

![3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2478835.png)